Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)-
Overview
Description
Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- is a useful research compound. Its molecular formula is C5H3Cl3N2O and its molecular weight is 213.44 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide is 211.931096 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of New Compounds
A study by Shablykin, Volosheniuk, and Brovarets (2018) describes the synthesis of new 2-(oxiran-2-yl)-1,3-oxazoles using 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide. This process involves the reaction of this compound with dimethylamine, leading to new substituted oxazoles (Shablykin, Volosheniuk, & Brovarets, 2018).
Macrocyclic Structure Synthesis
Merzhyievskyi et al. (2020) explored the use of 2-amino-3,3-dichloroacrylonitrile (ADAN), which is similar in structure to 2-chloro-N-(2,2-dichloro-1-cyanovinyl)acetamide, for constructing macrocyclic structures like cyclophanes with oxazole fragments. This involved a two-stage synthesis process that resulted in high-symmetry molecules (Merzhyievskyi et al., 2020).
Chemical Structure Analysis
A study by Gowda et al. (2007) examined the conformation of the N-H bond in various compounds, including 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide, which is closely related to the compound . This research contributes to understanding the structural characteristics and hydrogen bonding in such chemicals (Gowda et al., 2007).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted a radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, highlighting the use of related compounds in studying metabolism and mode of action in herbicides (Latli & Casida, 1995).
Quantum Chemical Calculations
Research by Choudhary et al. (2014) involved quantum chemical calculations on molecules like 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide, related to the compound of interest. This study provided insights into molecular structural parameters, thermodynamic properties, and vibrational frequencies, useful for various scientific applications (Choudhary et al., 2014).
Properties
IUPAC Name |
2-chloro-N-(2,2-dichloro-1-cyanoethenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-1-4(11)10-3(2-9)5(7)8/h1H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBHIDXDGGJQJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=C(Cl)Cl)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362396 | |
Record name | Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-19-0 | |
Record name | Acetamide, 2-chloro-N-(2,2-dichloro-1-cyanoethenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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